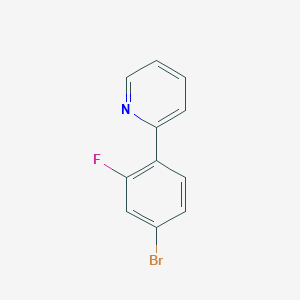

2-(4-Bromo-2-fluorophenyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVHCVMHZVDWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl Pyridine and Its Advanced Derivatives

Strategies for Constructing the Pyridine (B92270) Ring System

The formation of the pyridine ring itself is a foundational aspect of synthesizing complex pyridyl compounds. This can be achieved by building the ring from simpler, non-cyclic molecules, often incorporating the required substituents at an early stage.

Approaches Utilizing Bromine- and Fluorine-Containing Precursors

A primary strategy in the synthesis of 2-(4-bromo-2-fluorophenyl)pyridine involves the use of precursors that already contain the necessary bromine and fluorine atoms on what will become the phenyl substituent. The synthesis often begins with a commercially available or readily synthesized substituted benzene (B151609) derivative.

For instance, 4-bromo-2-fluorophenol (B1271925) can be prepared by the direct bromination of 2-fluorophenol (B130384). chemicalbook.com In a typical procedure, bromine is added to a solution of 2-fluorophenol in a solvent like methylene (B1212753) chloride at a reduced temperature. The resulting 4-bromo-2-fluorophenol is a key intermediate that can be further modified. chemicalbook.com

Similarly, 4-bromo-2-fluorobenzoic acid is another crucial precursor, which can be synthesized by the oxidation of 2-fluoro-4-bromotoluene using strong oxidizing agents like potassium permanganate (B83412) or through a cobalt-catalyzed aerobic oxidation. guidechem.comchemicalbook.com This benzoic acid derivative provides a carboxylic acid handle for further synthetic transformations.

Once these substituted phenyl precursors are obtained, they can be incorporated into ring-forming reactions. For example, a substituted benzaldehyde (B42025) like 4-bromo-2-fluorobenzaldehyde (B134337) can serve as a key component in classical pyridine syntheses.

Ring-Forming Reactions and Cyclization Protocols

Several classical and modern methods exist for constructing the pyridine ring from acyclic precursors. These reactions assemble the heterocyclic core by forming multiple carbon-carbon and carbon-nitrogen bonds.

The Bohlmann-Rahtz Pyridine Synthesis offers another route, reacting an enamine with an ethynylketone. wikipedia.org This process leads to a 2,3,6-trisubstituted pyridine through an aminodiene intermediate that undergoes cyclodehydration. wikipedia.orgorganic-chemistry.org Modifications to this method, such as using acid catalysts like acetic acid or ytterbium triflate, allow the reaction to proceed in a single step at lower temperatures, enhancing its practicality. jk-sci.comorganic-chemistry.org

More contemporary approaches include cascade reactions, such as a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime derivatives, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and oxidation to form a highly substituted pyridine. nih.govorganic-chemistry.org

For the creation of more complex, advanced derivatives, ring-closure reactions on a pre-formed pyridine are common. A prominent example is the synthesis of imidazo[1,2-a]pyridines . This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. The nucleophilic nitrogen of the 2-aminopyridine attacks the α-carbon of the ketone, displacing the halide, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazopyridine system.

Cross-Coupling Strategies for Phenyl-Pyridine Linkage Formation

The most prevalent and versatile methods for synthesizing this compound involve the direct formation of the C-C bond between a pre-existing pyridine ring and a substituted phenyl ring using transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. researchgate.net The reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net To synthesize this compound, two main pathways are viable:

Coupling of (4-bromo-2-fluorophenyl)boronic acid with a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine).

Coupling of a pyridine-2-boronic acid with a di-halogenated benzene, such as 1,4-dibromo-2-fluorobenzene.

The synthesis of the required (4-bromo-2-fluorophenyl)boronic acid can be achieved from precursors like 4-bromo-2-fluoroaniline (B1266173). The reaction of 2-bromo-4-chlorophenyl butanoate derivatives with various phenylboronic acids has been shown to be selective, with the bromo-group being more reactive than the chloro-group under specific palladium-catalyzed conditions. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | Water | High |

| 2-Chloropyridine | Phenylboronic acids | (NHC)Pd(cinn)Cl | K₂CO₃ | Water | - |

| Aryl/Heteroaryl Bromides | Tetrahydropyridine-2-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | Good-Excellent |

This table presents generalized conditions from various studies and is for illustrative purposes. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling Approaches

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While this reaction directly produces an alkynyl-substituted arene, it serves as a crucial step in the synthesis of more complex ligands, such as bis(pyridine) structures.

The general mechanism involves two interconnected catalytic cycles. rsc.orglibretexts.org The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product. wikipedia.orgnumberanalytics.com The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne, copper(I) salt, and a base. wikipedia.org

To create a bis(pyridine) ligand, one could envision a Sonogashira coupling of a halo-pyridine (e.g., 2-bromopyridine) with an ethynyl-pyridine. The resulting bis(pyridyl)acetylene could then be used as a scaffold. For instance, the alkyne bond could be selectively reduced to an alkene or alkane, providing conformational flexibility, or it could be a component in a subsequent cycloaddition reaction to build a more elaborate fused ring system. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. wikipedia.org

Stille Coupling Methods

The Stille coupling reaction is a versatile method that creates a C-C bond by reacting an organotin compound (organostannane) with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is particularly effective for the synthesis of bipyridine ligands. The reaction typically involves coupling a 2-(trialkylstannyl)pyridine with a haloarene or a halopyridine with an arylstannane. libretexts.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to release the final product. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the high toxicity of tin compounds, which can complicate product purification and waste disposal. organic-chemistry.org Despite this, its tolerance of a wide variety of functional groups makes it a valuable tool in organic synthesis. uwindsor.ca

Table 2: Components in Stille Coupling for Bipyridine Synthesis

| Tin Reagent | Halide Partner | Palladium Catalyst | Notes |

|---|---|---|---|

| 2-(Tributylstannyl)pyridine | Aryl Bromide/Iodide | Pd(PPh₃)₄ | Standard catalyst for Stille reactions. |

| Arylstannane | 2-Bromopyridine | Pd(OAc)₂/Dabco | An efficient catalytic system. organic-chemistry.org |

| Allenylstannanes | Organic Iodides | Pd(PPh₃)₄/LiCl | For synthesis of substituted allenes. organic-chemistry.org |

This table summarizes typical components used in Stille coupling reactions.

Mechanochemical Coupling Methodologies

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based methods. researchgate.netyoutube.com These solvent-free or liquid-assisted grinding (LAG) techniques can enhance reaction efficiency, reduce waste, and sometimes provide access to products that are difficult to obtain in solution. researchgate.netspringernature.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming the C-C bond in biaryl systems like this compound. springerprofessional.denih.gov In the solid state, these reactions can be performed using high-temperature ball milling. springerprofessional.de A key challenge in solid-state reactions is the poor mixing and diffusion of reactants and catalysts. nih.gov To overcome this, the concept of liquid-assisted grinding (LAG) is often employed, where a small amount of liquid is added to the solid reactants. springernature.com

Research has shown that olefin additives can act as efficient molecular dispersants for palladium catalysts in solid-state media, preventing catalyst aggregation and stabilizing the active Pd(0) species. springerprofessional.denih.gov This strategy has been successfully applied to both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, significantly expanding their applicability to solid substrates that are poorly reactive under conventional conditions. springernature.comspringerprofessional.denih.gov

Table 1: Example of Mechanochemical Suzuki-Miyaura Coupling Conditions This table is a representative example based on findings for solid-state biaryl synthesis and does not represent a specific synthesis of the title compound.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst System | Pd(OAc)₂ / DavePhos | nih.gov |

| Technique | Liquid-Assisted Grinding (LAG) / Ball Milling | springernature.comnih.gov |

| Additive | Olefin (e.g., 1-hexene) | nih.gov |

| Base | K₂CO₃ or other suitable inorganic base | researchgate.net |

| Milling Conditions | 25 Hz in a stainless-steel milling jar | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes for Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyridines. wikipedia.org This pathway is particularly relevant for introducing nucleophiles onto the pyridine ring, which is inherently electron-deficient. The reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com The mechanism involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For halogenated pyridines, SNAr reactions are a site-specific method to introduce a wide variety of substituents. acs.org 2-Halopyridines and 4-halopyridines are particularly susceptible to this type of reaction. acs.org The reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I, which is counterintuitive to C-X bond strength. This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine activates the ring towards this attack. masterorganicchemistry.com

This methodology can be applied to the late-stage functionalization of complex molecules. For instance, a C-H bond on a pyridine ring can first be converted to a C-F bond, which is then substituted by various nucleophiles (derived from alcohols, amines, thiols, etc.) under mild conditions. acs.orgberkeley.edu This fluorination-SNAr sequence provides a powerful tool for creating derivatives that would be difficult to access through other means. acs.orgberkeley.edu The development of base-free photochemical methods or the use of sequestering agents like calcium propionate (B1217596) to trap the generated HF byproduct represents practical advancements in this area. researchgate.net

Advanced Functionalization Techniques

Beyond direct construction, advanced functionalization techniques allow for the modification of the this compound scaffold to generate diverse derivatives for structure-activity relationship studies.

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized substrates. researchgate.net However, achieving regioselectivity on a pyridine ring can be challenging due to the presence of multiple C-H bonds with similar reactivities. researchgate.netnih.gov Strategies to control regioselectivity often rely on directing groups, which position a metal catalyst at a specific C-H bond. researchgate.netacs.org

For 2-phenylpyridine (B120327) and related molecules, ruthenium-catalyzed meta-C-H functionalization has been developed, proceeding through a single electron transfer pathway. acs.org A significant challenge has been the general applicability of these methods across different substrates. acs.org Another approach to achieve regioselectivity is the use of a temporary blocking group. For example, a maleate-derived blocking group has been used to enable selective Minisci-type alkylation at the C-4 position of the pyridine ring. chemrxiv.org This strategy allows for the synthesis of 2,4-difunctionalized pyridines by performing the C-4 functionalization first, followed by a C-2 selective reaction. chemrxiv.org

Late-stage functionalization (LSF) is a crucial strategy in drug discovery, allowing for the rapid diversification of complex molecular scaffolds. nih.gov Halogenation is a key LSF reaction, as the installed halogen can serve as a handle for subsequent cross-coupling reactions. nsf.govnih.gov

Direct electrophilic halogenation of pyridines is often difficult due to the ring's electron-deficient nature and requires harsh conditions. nsf.govnih.gov To overcome this, novel methods have been developed. One such method involves the installation of specially designed phosphine (B1218219) reagents at the 4-position of pyridines, followed by displacement with a halide nucleophile in an SNAr-type process. nih.govacs.orgchemrxiv.org This allows for the selective halogenation of a wide range of unactivated pyridines. nih.gov Another innovative strategy for achieving 3-halogenation involves a sequence of pyridine ring-opening to form a Zincke imine intermediate, followed by regioselective halogenation and subsequent ring-closing. nsf.govnih.gov This method works under mild conditions and is compatible with complex, functionalized molecules. nsf.govnih.gov

While palladium is a dominant catalyst in biaryl synthesis, copper-catalyzed reactions offer a more economical and sustainable alternative. numberanalytics.comresearchgate.net Copper can catalyze the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis of 2-arylpyridines. rsc.org This method uses an inexpensive catalytic system and avoids the need for an additional reductant. rsc.org Copper catalysts have also been employed for the coupling of vinylarenes with aminoethyltrifluoroborates to form 2-arylpyrrolidines, a reaction that proceeds through radical intermediates. nih.govnih.gov

In addition to metal-catalyzed routes, metal-free pathways are gaining attention. mdpi.com Electrochemical synthesis represents a green approach to forming C-C bonds. mdpi.comnih.gov For example, biaryls can be synthesized by the electrochemical reduction of N,N'-diarylureas, which are readily prepared from anilines. This method is particularly effective for electron-deficient and sterically hindered products. nih.gov

Table 2: Comparison of Catalytic Systems for Aryl-Pyridine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium-based | Suzuki, Negishi, etc. | High efficiency, broad scope, well-established. | numberanalytics.com |

| Copper-based | Ullmann, C-H Arylation | Lower cost, useful for C-H/C-N/C-O bonds. | numberanalytics.comrsc.org |

| Ruthenium-based | meta-C-H Alkylation | Unique regioselectivity for distal C-H bonds. | acs.org |

| Metal-Free (Electrochemical) | Reductive Coupling | Sustainable, avoids transition metals, good for hindered biaryls. | nih.gov |

Optimization of Synthetic Pathways and Challenges in Yield Enhancement

The synthesis of biaryl compounds like this compound is often plagued by challenges that necessitate careful optimization to enhance yields and purity. mdpi.comnumberanalytics.com Key factors influencing the outcome of cross-coupling reactions include temperature, solvent, the ligand-to-metal ratio, and substrate concentration. numberanalytics.com For example, in Suzuki-Miyaura reactions, optimizing the base and catalyst system can lead to significant improvements in yield. researchgate.net

A major challenge in biaryl synthesis is avoiding the formation of homocoupling byproducts, where two identical aryl units couple with each other. researchgate.net This is particularly problematic in direct C-H/C-H coupling reactions. Strategies to overcome this include using a directing group on one arene or carefully controlling the electronic and steric properties of the coupling partners. researchgate.net

Chemical Transformations and Reactivity of the 2 4 Bromo 2 Fluorophenyl Pyridine Scaffold

Reactivity of Halogen Substituents (Bromine and Fluorine) in Substitution and Elimination Reactions

The presence of two different halogen atoms on the phenyl ring of 2-(4-Bromo-2-fluorophenyl)pyridine provides distinct opportunities for selective chemical reactions. The bromine and fluorine atoms exhibit different reactivities, which can be exploited to achieve site-selective modifications of the molecule.

Selective Derivatization at Bromine Centers via Cross-Coupling

The bromine atom in this compound is the more reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This enhanced reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. rsc.org

A prominent example of this selectivity is the Suzuki-Miyaura coupling reaction. In this reaction, the bromo-substituted position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle that leads to the formation of a new biaryl compound. nih.gov For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base results in the selective substitution of the bromine atom, leaving the fluorine atom intact. guidechem.comacs.org This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the C4-position of the phenyl ring.

The general preference for reacting at the C-Br bond is a well-established trend in the cross-coupling of dihalogenated heteroarenes. rsc.org However, the choice of ligand can sometimes influence and even reverse this selectivity. nsf.gov In the case of this compound, standard cross-coupling conditions reliably favor reaction at the bromine center.

Table 1: Examples of Selective Cross-Coupling Reactions at the Bromine Center

| Coupling Partner | Catalyst System | Product | Reference |

| Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(4-Aryl-2-fluorophenyl)pyridine | acs.org |

| Alkylzinc halide | Pd(0) catalyst | 2-(4-Alkyl-2-fluorophenyl)pyridine | researchgate.net |

This table provides illustrative examples and is not exhaustive.

Impact of Fluorine on Reactivity and Electronic Properties

The fluorine atom at the C2-position of the phenyl ring significantly influences the molecule's electronic properties and reactivity. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. researchgate.net This effect can increase the acidity of nearby protons and influence the regioselectivity of further reactions. researchgate.netnih.gov

The presence of fluorine can also impact the reactivity of the pyridine (B92270) ring. The electron-withdrawing nature of the 2-fluorophenyl group can decrease the electron density of the pyridine ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack. nih.gov While the C-F bond is generally less reactive in cross-coupling reactions compared to the C-Br bond, it can be activated under specific, often harsher, conditions or by using specialized catalyst systems. rsc.org However, in the context of selective transformations of this compound, the primary role of the fluorine atom is often to electronically modify the scaffold and provide a site for potential later-stage functionalization. nih.gov

Further Functionalization of the Pyridine Core (e.g., Imidazole (B134444) Ring Fusion)

The pyridine core of this compound is also amenable to further functionalization. One notable transformation is the fusion of an imidazole ring onto the pyridine moiety, leading to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry.

The synthesis of such fused systems often involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. In the context of the this compound scaffold, this would typically require prior conversion of the pyridine ring to a suitable precursor. However, alternative strategies can also be employed. For instance, the reaction of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with benzyl (B1604629) chloride demonstrates the possibility of functionalizing a pre-existing imidazopyridine core. nih.gov While this example does not start from this compound itself, it illustrates a relevant synthetic pathway for related structures.

The fusion of an imidazole ring can lead to compounds like 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. synquestlabs.com The synthesis of such molecules highlights the ability to build complexity upon the initial scaffold.

Transformations Involving Radical Intermediates

The halogen substituents on the this compound scaffold make it a suitable precursor for transformations involving radical intermediates. Single-electron reduction of the carbon-halogen bond can generate a pyridyl or phenyl radical in a regiospecific manner. nih.gov

The rate of radical anion fragmentation is known to be significantly faster for C-Br bonds compared to C-Cl and C-F bonds. nih.gov This differential reactivity allows for the selective generation of a radical at the C4-position of the phenyl ring. This radical can then participate in various intermolecular reactions, such as addition to olefins, in a process known as radical hydroarylation. nih.govnih.gov These reactions are often initiated by photoredox catalysis, which provides a mild and efficient way to generate the radical species. nih.gov

The general mechanism for such a transformation involves the following steps:

Initiation: A photocatalyst, upon excitation by light, reduces the C-Br bond of this compound to form a radical anion.

Propagation: The radical anion rapidly fragments, releasing a bromide ion and generating a phenyl radical. This radical then adds to an alkene to form a new carbon-centered radical, which can then abstract a hydrogen atom to yield the final product and regenerate the catalytic cycle. lumenlearning.com

Termination: The reaction is terminated by the combination of two radical species. lumenlearning.com

This approach allows for the formation of new carbon-carbon bonds at a site that is often difficult to functionalize using traditional ionic methods.

Regioselectivity in Distal C-H Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying organic molecules. rsc.orgresearchgate.net For 2-phenylpyridine (B120327) derivatives, the pyridine nitrogen atom can act as a directing group, facilitating the selective activation of the ortho-C-H bond on the phenyl ring. rsc.orgresearchgate.net

However, achieving regioselectivity at a distal position, such as the C4-position of the phenyl ring in this compound, presents a greater challenge. The inherent electronic and steric properties of the substrate often favor functionalization at the ortho position. rsc.org Strategies to override this inherent preference include the use of specialized directing groups or catalyst systems that can access more remote C-H bonds. While specific examples for the distal C-H functionalization of the this compound scaffold are not extensively reported, the principles of directed C-H activation provide a framework for potential future transformations. nih.gov For instance, palladium-catalyzed C-H arylation at the C7 position of indolylphosphine oxides demonstrates the feasibility of distal functionalization in related systems. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-Bromo-2-fluorophenyl)pyridine, ¹H and ¹³C NMR provide critical data on the electronic environment of each proton and carbon atom, while advanced techniques like COSY help to establish connectivity.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the seven aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the adjacent fluorine and nitrogen atoms, as well as the bromine atom. The pyridine (B92270) ring protons typically appear at lower field (higher ppm) compared to the phenyl ring protons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| Pyridine Ring H | 8.60 - 8.70 | Doublet of doublets | ~4.8, 1.0 |

| Pyridine Ring H | 7.70 - 7.80 | Triplet of doublets | ~7.7, 1.8 |

| Pyridine Ring H | 7.55 - 7.65 | Doublet | ~8.0 |

| Pyridine Ring H | 7.20 - 7.30 | Doublet of doublets | ~7.5, 4.8 |

| Phenyl Ring H | 7.50 - 7.60 | Triplet (or dd) | ~8.5 (H-F coupling ~6.0) |

| Phenyl Ring H | 7.40 - 7.50 | Doublet of doublets | ~8.5, 2.0 |

| Phenyl Ring H | 7.30 - 7.40 | Doublet of doublets | ~8.5, 2.0 (H-F coupling ~9.0) |

Note: The expected values are illustrative and based on typical ranges for similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum will display 11 distinct signals, one for each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at a higher chemical shift. The carbon attached to the bromine will also show a characteristic shift. The C-F coupling will be observable, with larger coupling constants for carbons closer to the fluorine atom.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-F (Phenyl) | 158.0 - 162.0 (d, ¹JCF ≈ 250 Hz) |

| C-N (Pyridine) | 155.0 - 158.0 |

| C (Pyridine) | 149.0 - 151.0 |

| C (Pyridine) | 136.0 - 138.0 |

| C-Br (Phenyl) | 120.0 - 123.0 |

| Phenyl & Pyridine CH | 120.0 - 135.0 |

Note: The expected values are illustrative. The letter 'd' indicates a doublet due to C-F coupling.

Correlation SpectroscopY (COSY) is a 2D NMR technique used to identify protons that are coupled to each other. In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on both the pyridine and the phenyl rings. This would definitively establish the connectivity of the protons within each aromatic system, confirming their relative positions. For instance, a cross-peak would be expected between the proton at the 3-position and the proton at the 4-position of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₁₁H₇BrFN, leading to a calculated monoisotopic mass of approximately 250.98 daltons.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Mass Spectrometry Data:

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | ~251 | Molecular Ion |

| [M+2]⁺ | ~253 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | ~172 | Loss of Bromine radical |

| [C₅H₄N]⁺ | ~78 | Pyridyl fragment |

| [C₆H₃F]⁺ | ~94 | Fluorophenyl fragment |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural components. These include stretching and bending vibrations for the aromatic rings, the C-F bond, the C-Br bond, and the C=N bond within the pyridine ring. The region from 1400 to 1600 cm⁻¹ is particularly informative for the aromatic ring vibrations.

Characteristic FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C / C=N (Aromatic) | 1400 - 1600 | Ring Stretching |

| C-F | 1200 - 1250 | Stretching |

| C-Br | 500 - 600 | Stretching |

| Aromatic C-H | 750 - 900 | Out-of-plane Bending |

Note: These are typical frequency ranges and can vary based on the specific molecular environment.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy provides valuable insights into the vibrational modes of a molecule, which are specific to its constituent chemical bonds and functional groups. For this compound, the Raman spectrum is dominated by vibrations originating from the pyridine and the substituted phenyl rings.

The vibrational modes for a polyatomic molecule like this compound can be numerous and complex. libretexts.org The spectrum is interpreted by assigning observed Raman bands to specific molecular motions. The vibrations of the pyridine ring are well-documented and serve as a basis for assignments. nist.govresearchgate.netnih.gov For instance, the ring breathing modes, which involve the symmetric expansion and contraction of the rings, are particularly characteristic. In pyridine, a strong Raman band for the ν₁ mode (ring breathing) is typically observed around 992 cm⁻¹, and another, ν₁₂, appears near 1030 cm⁻¹. nih.gov The presence of substituents alters the exact frequencies and intensities of these modes.

The phenyl ring also exhibits its own set of characteristic vibrations. The substitution pattern (a bromine atom at position 4 and a fluorine atom at position 2) influences these modes. The C-Br stretching vibration is typically found in the lower frequency region, generally between 500 and 600 cm⁻¹. The C-F stretching vibration is expected at a higher frequency, usually in the 1100-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region.

While specific experimental FT-Raman data for this compound is not extensively published, the expected vibrational assignments can be predicted based on data from analogous compounds like other phenylpyridines and halogenated benzenes. nih.govorientjchem.org The coupling of vibrational modes between the two aromatic rings can also lead to shifts and splitting of Raman bands. nih.gov

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on both rings |

| Pyridine Ring Breathing | ~990 - 1040 | Symmetric stretching of the pyridine ring |

| Phenyl Ring Breathing | ~1000 | Symmetric stretching of the phenyl ring |

| C-F Stretch | 1100 - 1250 | Stretching of the Carbon-Fluorine bond |

| C-N Stretch | 1300 - 1400 | Stretching of the Carbon-Nitrogen bonds in the pyridine ring |

| C-C Ring Stretch | 1400 - 1600 | In-plane stretching of C-C bonds in both aromatic rings |

| C-Br Stretch | 500 - 600 | Stretching of the Carbon-Bromine bond |

| Ring Puckering/Deformation | 400 - 700 | Out-of-plane bending of the aromatic rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the conjugated π-systems.

The molecule this compound contains two aromatic systems (chromophores): the pyridine ring and the 4-bromo-2-fluorophenyl ring. These conjugated systems are responsible for the compound's characteristic UV-Vis absorption. The absorption bands observed in the UV region for such organic molecules are typically due to two main types of electronic transitions: π → π* and n → π*. shu.ac.ukuzh.ch

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands. uzh.ch For this compound, these transitions are expected within the conjugated systems of the phenyl and pyridine rings. The conjugation between the two rings can lead to a red shift (shift to a longer wavelength) of these absorption bands compared to the individual, unsubstituted rings.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital to an antibonding π* orbital. shu.ac.ukuzh.ch In this molecule, the lone pair of electrons on the nitrogen atom of the pyridine ring can undergo such a transition. These transitions are generally of lower energy and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

The solvent used for the analysis can influence the position of the absorption maxima (λmax). For instance, n → π* transitions often experience a hypsochromic shift (blue shift, to shorter wavelengths) in polar solvents due to the stabilization of the non-bonding orbital. shu.ac.uk Conversely, π → π* transitions may show a bathochromic shift (red shift) with increasing solvent polarity. The absorption spectra for similar furopyridine derivatives show characteristic bands in the 250 to 390 nm region, which are attributed to these types of transitions. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |

| π → π | π (bonding) → π (antibonding) | 200 - 350 nm | Phenyl and Pyridine rings |

| n → π | n (non-bonding) → π (antibonding) | 270 - 400 nm | Pyridine ring (Nitrogen lone pair) |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound has not been detailed in the surveyed literature, its molecular geometry can be inferred from the known structures of its constituent parts and related compounds. The molecule consists of a planar pyridine ring linked to a planar 4-bromo-2-fluorophenyl ring via a C-C single bond.

The bond lengths and angles within the molecule are expected to be consistent with standard values for sp²-hybridized carbon atoms in aromatic systems. However, the electronegative fluorine and bromine atoms will have a minor influence on the geometry of the phenyl ring. For example, the C-F and C-Br bond lengths are well-established. Data from related crystal structures, such as that of a complex thiazole (B1198619) derivative containing a bromophenyl group, provide reference points for these parameters. cardiff.ac.uk

Table 3: Predicted/Typical Bond Lengths and Angles for this compound

| Parameter | Description | Expected Value |

| C-C (in rings) | Aromatic carbon-carbon bond length | ~1.39 Å |

| C-N (in pyridine) | Aromatic carbon-nitrogen bond length | ~1.34 Å |

| C-C (inter-ring) | Bond connecting the two rings | ~1.49 Å |

| C-F | Carbon-fluorine bond length | ~1.35 Å |

| C-Br | Carbon-bromine bond length | ~1.90 Å |

| C-C-C (in rings) | Angle within the aromatic rings | ~120° |

| C-N-C (in pyridine) | Angle within the pyridine ring | ~117° |

| Dihedral Angle | Angle between the planes of the two rings | 30 - 60° |

The crystal packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. bldpharm.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

Comparison of Calculated and Experimental Geometries

A critical validation of any computational method is the comparison of its predicted results with experimental data. For molecular structures, this typically involves comparing the optimized geometric parameters (bond lengths and angles) with data obtained from X-ray crystallography.

The optimized structure of a molecule corresponds to the minimum energy conformation. For 2-(4-Bromo-2-fluorophenyl)pyridine, a key geometric parameter is the dihedral angle between the phenyl and pyridine (B92270) rings. Computational studies on similar phenylpyridine molecules have shown that the equilibrium geometry arises from a balance between the conjugative effects that favor planarity and steric hindrance between adjacent hydrogen atoms on the two rings, which favors a twisted conformation. keyorganics.net

Below is a representative table of calculated geometrical parameters for a similar molecule, 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, optimized at the B3LYP/6-311++G(d,p) level, which illustrates the type of data generated in these studies. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Structurally Related Molecule.

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| Bond Lengths | C-Br | 1.918 |

| N-H | 1.081 |

Note: Data is for 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and is illustrative of typical DFT calculations. researchgate.net

Basis Set and Functional Selection in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, combining a portion of exact Hartree-Fock exchange with DFT exchange and correlation. rsc.orgijcce.ac.ir It is known for providing a good balance between accuracy and computational efficiency for a wide range of organic molecules. ijcce.ac.irscirp.org

CAM-B3LYP (Coulomb-Attenuating Method-B3LYP): This is a long-range corrected hybrid functional. rsc.orgnih.gov It is particularly well-suited for systems where charge-transfer excitations are important, as it provides a more accurate description of long-range interactions compared to standard B3LYP. nih.govmedchemexpress.com

PBE1PBE (Perdew-Burke-Ernzerhof): This is another popular hybrid functional that often yields results comparable to B3LYP. nih.gov

Basis Sets:

Pople-style basis sets (e.g., 6-311++G(d,p)): This notation indicates a split-valence basis set of triple-zeta quality (6-311G). The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in the orbital shapes and are crucial for accurate geometry and energy calculations. researchgate.netijcce.ac.irajchem-a.com This basis set is frequently paired with the B3LYP functional for studies on similar aromatic compounds. ijcce.ac.irajchem-a.com

The selection of a specific functional and basis set combination is a critical step in the computational protocol, tailored to the properties being investigated. For geometry optimizations and general electronic structure, B3LYP/6-311++G(d,p) is a common and reliable choice. researchgate.netijcce.ac.ir For properties involving electronic excitations or charge transfer, CAM-B3LYP with a similar basis set is often preferred. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand and predict chemical reactivity. scirp.orgajchem-a.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scirp.orgsigmaaldrich.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

While specific calculated values for this compound are not published, analysis of related compounds allows for an estimation. For instance, DFT studies on quinoline (B57606) (benzo[b]pyridine) using the B3LYP/6-31+G(d,p) method yielded a HOMO-LUMO gap of approximately 4.83 eV. scirp.org Studies on other substituted pyridines and brominated aromatics show gaps typically in the range of 4 to 5 eV. iucr.orgresearchgate.net For example, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) was calculated to be 4.343 eV. iucr.org

Table 2: Representative FMO Energies and Energy Gaps for Related Compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoline | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | B3LYP/6-311++G(d,p) | -6.53 | -2.19 | 4.34 |

| Aryl 1-(2,4-dinitro naphthyl) ether derivative | B3LYP/6-311G(d,p) | - | - | ~4.0 |

Note: Data compiled from various sources to illustrate typical values for related structures. iucr.orgresearchgate.netscirp.org

Prediction of Chemical Reactivity and Charge Transfer Interactions

The spatial distribution of the HOMO and LUMO provides significant clues about the molecule's reactivity. In a molecule like this compound, the HOMO is expected to be predominantly located on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-deficient pyridine ring. This separation of the frontier orbitals suggests that an electronic transition would involve an intramolecular charge transfer (ICT) from the bromophenyl moiety to the pyridine ring.

This distribution dictates the molecule's behavior in chemical reactions:

Nucleophilic Attack: A nucleophile would preferentially attack regions of the molecule where the LUMO is concentrated, as this is where the molecule can most readily accept electrons. For this compound, this would likely be the pyridine ring.

Electrophilic Attack: An electrophile would target areas where the HOMO is located, as this is the region of highest electron density available for donation. This would correspond to the bromophenyl ring.

The HOMO-LUMO gap is also indicative of the molecule's potential for bioactivity, as strong charge transfer interactions are often implicated in biological processes. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. bldpharm.combldpharm.com It is plotted on the surface of the molecule's electron density, with different colors representing different values of the electrostatic potential. The MEP is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. bldpharm.combldpharm.com

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the pyridine ring and the fluorine atom on the phenyl ring. These sites represent the primary locations for interactions with electrophiles or for hydrogen bonding. Conversely, the most positive potential (blue) would be found around the hydrogen atoms, particularly those on the pyridine ring, making them the likely sites for nucleophilic attack. The bromine atom, due to its size and polarizability, would also influence the local electrostatic potential. Such maps provide a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. bldpharm.com

Identification of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize and identify the electrophilic and nucleophilic sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, where different colors represent varying potential values.

In aromatic systems like pyridine, the nitrogen atom generally creates a region of negative electrostatic potential due to its lone pair of electrons, making it a primary site for electrophilic attack. Conversely, the distribution of electron density across the pyridine and phenyl rings, influenced by the electron-withdrawing nature of the fluorine and bromine atoms, can create regions of positive potential, indicating sites susceptible to nucleophilic attack.

Computational studies on similar substituted pyridines reveal that the nitrogen atom remains a significant nucleophilic center. The carbon atoms of the pyridine ring, particularly at the 2, 4, and 6 positions, are generally electron-deficient and thus prone to nucleophilic attack. dntb.gov.ua The phenyl ring, influenced by the halogen substituents, will also exhibit a complex pattern of electrophilic and nucleophilic regions. A detailed MEP analysis of this compound would precisely map these reactive sites, guiding synthetic strategies and explaining observed reactivity.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analyses

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses are powerful computational tools that provide a detailed understanding of bonding and electronic interactions within a molecule. These methods transform the complex, delocalized molecular orbitals into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs.

NBO analysis provides information on:

Hybridization: The spd composition of the atomic orbitals involved in bonding.

Natural Atomic Charges: A more chemically meaningful representation of charge distribution compared to other methods.

Bonding and Lone Pair Orbitals: A clear description of the Lewis structure of the molecule.

NHO analysis, a component of the broader NBO analysis, focuses on the directed valence orbitals of an atom before they are combined to form bonds. This provides a clear picture of the atomic hybridization and the orientation of orbitals involved in bonding.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

NBO analysis can elucidate the nature and strength of various intermolecular and intramolecular interactions. While this compound does not have traditional hydrogen bond donors, it can act as a hydrogen bond acceptor through its nitrogen and fluorine atoms.

In the crystalline state, molecules can interact through various weak forces. For instance, in a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, intermolecular interactions such as N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, along with C—H⋯π interactions, are observed, forming a three-dimensional network. iucr.org NBO analysis can quantify the strength of these interactions by examining the delocalization of electron density from a filled (donor) orbital of one molecule to an empty (acceptor) orbital of another.

Intramolecularly, interactions between the pyridine and phenyl rings, as well as between the substituents, can influence the molecule's conformation and stability. For example, repulsive steric interactions or attractive non-covalent interactions can be identified and quantified through NBO analysis.

Donor-Acceptor Interactions and Stabilization Energies

A key feature of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions. These interactions involve the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, which provides a stabilization energy value (E(2)).

For this compound, significant donor-acceptor interactions would be expected between:

The lone pair of the nitrogen atom (donor) and the antibonding orbitals (σ*) of the adjacent C-C and C-H bonds.

The π orbitals of the aromatic rings (donors) and the antibonding π* orbitals of the other ring or substituents.

The lone pairs of the halogen atoms (donors) and the antibonding orbitals of the phenyl ring.

A hypothetical table of significant donor-acceptor interactions and their stabilization energies for this compound, based on general principles, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | Value |

| LP (1) N | σ* (C-H) | Value |

| π (C=C)pyridine | π* (C=C)phenyl | Value |

| π (C=C)phenyl | π* (C=C)pyridine | Value |

| LP (1) F | σ* (C-C)phenyl | Value |

| LP (1) Br | σ* (C-C)phenyl | Value |

| Note: Specific E(2) values for this compound are not available in the searched literature and would require a dedicated computational study. |

Non-Linear Optical (NLO) Properties Calculations (e.g., Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability. Computational methods can be used to calculate these properties, providing a way to screen and design molecules with enhanced NLO characteristics.

The first-order hyperpolarizability (β) is a key parameter that determines the second-order NLO response. Molecules with large β values typically possess a significant charge asymmetry, often achieved through the interaction of electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the phenyl and pyridine rings form a π-conjugated system. The fluorine and bromine atoms act as electron-withdrawing groups, and the pyridine ring itself is electron-deficient. The interplay of these electronic effects can lead to a non-zero hyperpolarizability.

Studies on related compounds have shown that the introduction of halogen atoms can significantly impact NLO properties. For example, research on bromo-containing chromophores has demonstrated that their static first molecular hyperpolarizability (β₀) values can be 1.24-5.75 times higher than their chloro-containing counterparts. nih.gov This suggests that the bromine atom in this compound could play a crucial role in its NLO response.

Theoretical calculations, often employing methods like Density Functional Theory (DFT), can predict the components of the hyperpolarizability tensor and the total hyperpolarizability. A hypothetical table of calculated NLO properties for this compound is shown below.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (βtot) | Value |

| Note: Specific calculated values for this compound are not available in the searched literature. |

Solvent Effects on Electronic and Reactivity Behaviors (e.g., Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM))

The electronic properties and reactivity of a molecule can be significantly influenced by its environment, particularly in solution. The Integral Equation Formalism of the Polarisable Continuum Model (IEF-PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. gaussian.comnctu.edu.tw In this model, the solvent is treated as a continuous, polarizable medium, and the solute is placed in a cavity within this medium.

The IEF-PCM method can be used to calculate various properties in the presence of a solvent, including:

Solvation Free Energy: The energy change associated with transferring a molecule from the gas phase to a solvent.

UV-Vis Spectra: The effect of the solvent on the electronic absorption wavelengths.

Reactivity Indices: How the solvent modifies the electrophilicity and nucleophilicity of the molecule.

For this compound, the polarity of the solvent would be expected to interact with the molecule's dipole moment, stabilizing or destabilizing different conformations and electronic states. For example, a polar solvent would likely stabilize charge-separated states, potentially affecting the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the reactivity.

Computational studies on other molecules have shown that properties like dipole moment and hyperpolarizability can change significantly when moving from the gas phase to a solvent environment. For instance, in a study of a thiadiazole derivative, the electronic properties were investigated in water, benzene (B151609), and methanol (B129727) using the IEF-PCM model to understand the solvent's influence. dntb.gov.ua A similar study on this compound would provide valuable insights into its behavior in different chemical environments.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. uomphysics.net The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to generate a unique "fingerprint" of the intermolecular contacts.

For a molecule like this compound, Hirshfeld surface analysis would reveal the nature and extent of various interactions, such as:

H···H contacts: Typically the most abundant type of contact.

C···H/H···C contacts: Indicative of C-H···π interactions.

Br···H/H···Br and F···H/H···F contacts: Highlighting the role of halogens in crystal packing.

N···H/H···N contacts: Involving the pyridine nitrogen.

π···π stacking interactions: Between the aromatic rings.

A study on a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, showed that the most significant contributions to the crystal packing were from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov A similar analysis for this compound would provide a detailed picture of its solid-state architecture.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis of this compound is presented in the table below.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | Value |

| C···H/H···C | Value |

| Br···H/H···Br | Value |

| F···H/H···F | Value |

| N···H/H···N | Value |

| C···C (π-π stacking) | Value |

| Note: A detailed Hirshfeld surface analysis for this compound is not available in the searched literature and would require experimental crystal structure data. |

Thermodynamic Properties and Stability Assessments

Detailed theoretical calculations are required to determine the thermodynamic properties of this compound. These calculations, typically employing methods like Density Functional Theory (DFT), can predict key parameters that govern the compound's stability and behavior under various conditions.

A thorough stability assessment would also involve vibrational frequency analysis to ensure the optimized geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies in the calculated vibrational spectrum confirms the stability of the computed structure.

Fukui Function and Global Softness Analysis

No specific studies reporting the Fukui function and global softness analysis for this compound have been found in the reviewed literature. A computational investigation would involve calculating the electron densities of the neutral, anionic, and cationic forms of the molecule. From these, the condensed Fukui functions for each atom can be derived to predict sites for:

Nucleophilic attack (f+) : Indicates the most likely sites for an incoming nucleophile.

Electrophilic attack (f-) : Indicates the most likely sites for an incoming electrophile.

Radical attack (f0) : Indicates the most likely sites for a radical species.

The global softness is the inverse of the global hardness (η), which can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using the formula:

η = (E_LUMO - E_HOMO) / 2

And consequently, the global softness is:

S = 1 / η

A higher value of global softness indicates a molecule is more reactive. Without specific DFT calculations for this compound, numerical values for these reactivity descriptors cannot be provided. Such an analysis would offer valuable insights into the compound's chemical behavior and guide the design of synthetic routes or the prediction of its interactions in a biological system.

Applications in Advanced Chemical Synthesis and Material Science

Role as Synthetic Precursors for Complex Chemical Entities

2-(4-Bromo-2-fluorophenyl)pyridine is a functionalized building block with latent potential for constructing elaborate molecular architectures. The presence of the C-Br bond, in particular, opens avenues for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis.

While direct synthesis of bipyridine or terpyridine ligands using this compound as the starting material is not extensively documented in the reviewed literature, the synthesis of such polydentate ligands frequently relies on brominated pyridine (B92270) and bipyridine precursors. These reactions showcase the potential utility of this compound in similar synthetic strategies.

For instance, Suzuki cross-coupling reactions are a common method for creating C-C bonds to link pyridine and phenyl rings. Research has shown the synthesis of a ditopic bipyridine-terpyridine bridging ligand by coupling 4-bromo-2,2′-bipyridine with a terpyridine-functionalized boronic acid. arkat-usa.org Similarly, various 4′-aryl-substituted 2,2′:6′,2″-terpyridines have been prepared through the palladium-catalyzed cross-coupling of 4′-bromoterpyridine with different aryl boronic acids. rsc.org The synthesis of more complex dendritic and functionalized terpyridines also employs brominated precursors, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridine, which are then subjected to further coupling reactions like Stille or Kröhnke-type syntheses. researchgate.netresearchgate.net

These established methods highlight a clear synthetic pathway where the bromine atom on a compound like this compound could be substituted via cross-coupling to append additional pyridine or phenyl rings, thereby serving as a foundational unit for constructing larger, functional bipyridine and terpyridine ligand systems. The classic Ullmann reaction, using copper to couple 2-bromopyridine, further underscores the historical importance of bromo-pyridines in the synthesis of 2,2'-bipyridine. nih.gov

The direct application of this compound as a building block for catalytic systems, specifically for site-selective acylation, is not detailed in the available scientific literature. However, a closely related compound, 2-bromo-4-fluoropyridine, has been used as the basis for designing a chemical catalyst for the site-selective lysine (B10760008) acylation of histones. This suggests that the pyridine scaffold containing halogen substituents can be elaborated into structures with specific catalytic functions.

The "4-bromo-2-fluorophenyl" moiety, a core component of this compound, is a recognized building block for constructing complex, biologically relevant heterocyclic systems like imidazopyridines. Research has detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one , a significant intermediate for many biologically active compounds. researchgate.netresearchgate.net

The synthesis of this imidazopyridine derivative proceeds in five steps, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline (B1266173) . researchgate.netresearchgate.net This demonstrates the utility of the 4-bromo-2-fluorophenylamino scaffold in forming fused heterocyclic systems. Although this specific synthesis does not start from this compound itself, it validates the importance of its constituent phenylamine fragment in building advanced scaffolds that are of interest in medicinal chemistry. researchgate.netresearchgate.net General synthetic routes to imidazo[1,2-a]pyridines often involve the annulation of various precursors with 2-aminopyridines, highlighting the modular nature of these syntheses. nih.govnih.gov

There is no information available in the searched literature regarding the use of this compound as a precursor for benzoimidazotriazines.

The structural motifs present in this compound—namely the fluorinated phenyl ring and the pyridine ring—are prevalent in medicinal chemistry and drug discovery. Fluorinated building blocks are widely used to enhance the metabolic stability and binding affinity of drug candidates. americanelements.commdpi.com Pyridine and its derivatives are ubiquitous scaffolds found in compounds with diverse biological activities, including antibacterial and anticancer properties. nih.gov

Specific findings for related structures underscore this potential:

Anticancer Applications : The imidazopyridine derivative, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one , which contains the key "4-bromo-2-fluorophenyl" unit, is highlighted as a significant intermediate for the synthesis of small molecule anticancer inhibitors. researchgate.netresearchgate.net

Kinase Inhibition : A related precursor, 4-Bromo-2-fluoropyridine, serves as a starting material for the synthesis of novel and potent tacrine (B349632) derivatives that act as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target in cancer therapy. guidechem.com

Antibacterial Agents : Pyrazine carboxamides, which share structural similarities with pyridine carboxamides, have been synthesized via Suzuki reactions with bromo-phenyl precursors and have shown activity against extensively drug-resistant (XDR) S. Typhi. mdpi.com

Exploration in the Development of Halogenating Reagents

The development of this compound as a halogenating reagent is not described in the reviewed scientific literature. Halogenation is a fundamental transformation, and while many specialized reagents exist, there is no evidence to suggest this specific compound has been explored for such a purpose. tcichemicals.com General strategies for the halogenation of pyridines exist, such as converting the pyridine into a phosphonium (B103445) salt which can then be displaced by a halide nucleophile, but this involves reacting the pyridine rather than using it as a reagent. nih.gov

Potential in Chiral Dopant Development for Liquid Crystals

There was no information found in the searched literature regarding the potential application of this compound in the development of chiral dopants for liquid crystals.

Research Findings Summary

| Application Area | Key Finding | Specific Compound from Literature | Reference(s) |

| Ligand Synthesis | Brominated pyridines and phenyl-pyridines serve as key precursors in Suzuki and Stille coupling reactions to form complex bipyridine and terpyridine ligands. | 4-bromo-2,2′-bipyridine; 4′-(4-bromophenyl)-2,2′:6′,2′′-terpyridine | arkat-usa.org, researchgate.net |

| Heterocycle Synthesis | The "4-bromo-2-fluorophenyl" moiety is a building block for advanced heterocyclic scaffolds like imidazopyridines, which are intermediates for biologically active molecules. | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (synthesized from 4-bromo-2-fluoroaniline) | researchgate.net, researchgate.net |

| Drug Discovery | The structural motifs are valuable in medicinal chemistry. The "4-bromo-2-fluorophenyl" unit is part of potential anticancer agents. | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | researchgate.net, researchgate.net |

| Catalytic Systems | A related compound is a precursor for a catalyst used in selective acylation. | 2-bromo-4-fluoropyridine |

Future Research Trajectories and Perspectives

Development of Novel and Efficient Synthetic Routes for the Compound and its Analogs

While established methods for the synthesis of 2-(4-bromo-2-fluorophenyl)pyridine exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign synthetic strategies. A significant area of interest lies in the exploration of novel catalytic systems and reaction conditions that can improve yields, reduce reaction times, and minimize the formation of byproducts. For instance, the development of advanced palladium-catalyzed cross-coupling reactions could offer more direct and atom-economical routes to the target compound and its analogs.

Furthermore, there is a growing emphasis on creating synthetic pathways that are amenable to the rapid generation of diverse libraries of analogs. This is particularly crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where a wide range of derivatives are needed for biological screening. nih.gov Methodologies that allow for the late-stage introduction of the this compound moiety into complex molecular architectures are also highly desirable.

Future synthetic strategies may also explore flow chemistry techniques. Continuous flow reactors can offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The development of robust flow-based syntheses for this compound and its derivatives could significantly streamline their production for both academic and industrial applications.

Expanding the Scope of Chemical Transformations and Late-Stage Functionalizations

The inherent reactivity of the bromine and fluorine substituents, as well as the pyridine (B92270) and phenyl rings, provides a rich platform for a wide array of chemical transformations. Future research will undoubtedly focus on expanding the repertoire of reactions that can be performed on the this compound core. This includes the development of novel cross-coupling protocols, such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, to introduce a diverse range of functional groups at the bromine-bearing position. ossila.com

A particularly promising avenue is the exploration of late-stage functionalization (LSF). nih.gov LSF strategies aim to modify a complex molecule, such as a drug candidate or a material precursor, in the final steps of its synthesis. This approach is highly valuable as it allows for the rapid generation of analogs without the need to re-synthesize the entire molecule from scratch. For this compound, developing selective C-H activation methods to functionalize the phenyl or pyridine rings would be a significant advancement. nih.gov This would enable the introduction of new substituents with high precision, offering a powerful tool for fine-tuning the properties of the final product.

Moreover, the fluorine atom, while often considered relatively inert, can also participate in specific chemical transformations. Investigating nucleophilic aromatic substitution (SNAr) reactions at the fluorine-bearing position, potentially facilitated by activating groups or specific reaction conditions, could open up new avenues for derivatization.

Advanced Computational Modeling for Predictive Chemistry and Property Design

The integration of computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide profound insights into its electronic structure, reactivity, and potential applications. Density Functional Theory (DFT) calculations, for example, can be employed to predict reaction mechanisms, rationalize observed selectivities, and guide the design of more efficient synthetic routes.

In the context of materials science, computational modeling can be used to predict the electronic and photophysical properties of materials incorporating the this compound unit. This includes calculating parameters such as HOMO/LUMO energy levels, charge transport characteristics, and excited-state behavior, which are crucial for designing novel organic electronic materials.

Furthermore, in drug discovery, molecular docking and molecular dynamics simulations can be utilized to predict the binding affinity and mode of interaction of this compound-based inhibitors with their biological targets. frontiersin.org This predictive capability can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with experimental screening. The use of quantitative structure-activity relationship (QSAR) models can further aid in designing analogs with improved biological activity and pharmacokinetic profiles. frontiersin.org

Integration into Novel Material Architectures and Chemical Technologies

The unique combination of a bromo- and fluoro-substituted phenyl ring directly attached to a pyridine core makes this compound an attractive building block for the construction of novel material architectures. Its inherent electronic properties and potential for further functionalization allow for its incorporation into a variety of advanced materials.

In the field of organic electronics, derivatives of this compound could be utilized as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The pyridine unit can act as an electron-withdrawing group, influencing the charge transport properties of the resulting materials. The bromo-substituent provides a convenient handle for polymerization or for the introduction of other functional moieties through cross-coupling reactions.

Addressing Scalability and Sustainability in Synthetic Methodologies

A key focus will be the development of "green" synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and operate under milder reaction conditions. The principles of green chemistry, such as atom economy and catalysis, will be central to these efforts. This could involve replacing traditional stoichiometric reagents with catalytic alternatives and exploring the use of alternative energy sources like microwave irradiation or mechanochemistry to drive reactions more efficiently.

Furthermore, developing robust purification methods that minimize solvent usage and waste generation will be an important aspect of sustainable production. The implementation of continuous manufacturing processes, as mentioned earlier, can also contribute significantly to the scalability and sustainability of the synthesis of this compound. By addressing these challenges, researchers can ensure that the benefits of this versatile compound can be realized in a manner that is both economically viable and environmentally responsible.

常见问题

Basic: How can I optimize the synthesis of 2-(4-Bromo-2-fluorophenyl)pyridine to improve yield and purity?

Methodological Answer:

Key parameters include controlling reaction temperature (e.g., 80–100°C for coupling reactions), solvent choice (polar aprotic solvents like DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). For brominated intermediates, ensure stoichiometric equivalence of halogenating agents (e.g., NBS or Br₂) and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) for purification. Adjusting reaction time and inert atmosphere (N₂/Ar) can mitigate side reactions like dehalogenation .

Basic: What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm aromatic proton environments and substituent positions. Fluorine ( NMR) and bromine isotope splitting patterns are critical for verifying halogen placement .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS can validate molecular weight and fragmentation patterns.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation (H335 hazard) .

- Storage: Store at 2–8°C under inert atmosphere (argon) to prevent degradation. Avoid contact with moisture or strong oxidizers.

- Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers.

Advanced: How can I address challenges in crystallographic refinement for this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to resolve heavy atom (Br) positions.